(4R)-1-Boc-4-methylthiol-L-prolinemethylester
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Overview
Description
(4R)-1-Boc-4-methylthiol-L-prolinemethylester is a chemical compound that belongs to the class of proline derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methylthio group, and a proline methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-methylthiol-L-prolinemethylester typically involves the following steps:
Protection of the Proline Amine Group: The proline amine group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Methylthio Group: The protected proline is then reacted with a methylthiolating agent, such as methylthiol chloride, in the presence of a base like sodium hydride or potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group of the protected proline with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control the reaction conditions and improve efficiency.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Boc-4-methylthiol-L-prolinemethylester can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Trifluoroacetic acid.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
(4R)-1-Boc-4-methylthiol-L-prolinemethylester has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in modulating biological processes due to its proline derivative structure.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-methylthiol-L-prolinemethylester is largely dependent on its structural features. The proline derivative structure allows it to interact with specific molecular targets, such as enzymes or receptors, potentially modulating their activity. The presence of the Boc protecting group and the methylthio group can influence its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
(4R)-1-Boc-4-methylthio-L-proline: Similar structure but lacks the ester group.
(4R)-1-Boc-4-methyl-L-prolinemethylester: Similar structure but lacks the thiol group.
(4R)-1-Boc-4-thiomethyl-L-prolinemethylester: Similar structure but with a different thiol group arrangement.
Uniqueness
(4R)-1-Boc-4-methylthiol-L-prolinemethylester is unique due to the combination of the Boc protecting group, the methylthio group, and the proline methyl ester moiety. This unique combination imparts specific chemical properties and reactivity, making it valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H21NO7 |
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Molecular Weight |
291.30 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4R)-4-(trihydroxymethyl)pyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO7/c1-11(2,3)20-10(15)13-6-7(12(16,17)18)5-8(13)9(14)19-4/h7-8,16-18H,5-6H2,1-4H3/t7-,8+/m1/s1 |
InChI Key |
UGUDHDCHVOYMKF-SFYZADRCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)C(O)(O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(O)(O)O |
Origin of Product |
United States |
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